molecular formula C16H14BrN3O2 B3499162 3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B3499162
M. Wt: 360.20 g/mol
InChI Key: OGEKXUKXHQETHK-UHFFFAOYSA-N
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Description

3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 4-bromo-2,5-dimethylphenoxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Properties

IUPAC Name

5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-10-7-14(11(2)6-13(10)17)21-9-15-19-16(20-22-15)12-4-3-5-18-8-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEKXUKXHQETHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Introduction of the 4-bromo-2,5-dimethylphenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-bromo-2,5-dimethylphenol in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

    Attachment of the pyridine ring: The final step involves the coupling of the substituted oxadiazole with a pyridine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-[(4-chloro-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 3-{5-[(4-fluoro-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Uniqueness

Compared to similar compounds, 3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for specific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

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